molecular formula C12H10BClO2 B151694 4'-Chloro-4-biphenylboronic acid CAS No. 364044-44-0

4'-Chloro-4-biphenylboronic acid

Cat. No.: B151694
CAS No.: 364044-44-0
M. Wt: 232.47 g/mol
InChI Key: FVKZNRXWZCBUPY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4’-Chloro-4-biphenylboronic acid is primarily used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

In the Suzuki-Miyaura coupling reaction, 4’-Chloro-4-biphenylboronic acid acts as an organoboron reagent . It undergoes transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond . This is a key step in the reaction and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which 4’-Chloro-4-biphenylboronic acid is involved . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of new carbon-carbon bonds, enabling the construction of complex organic molecules .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important factors influencing its bioavailability .

Result of Action

The primary result of the action of 4’-Chloro-4-biphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds with diverse structures and functionalities .

Action Environment

The action of 4’-Chloro-4-biphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . The reaction may be affected by the presence of water and certain types of functional groups . Additionally, the stability of the compound can be influenced by factors such as temperature and light .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-4-biphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[4-(4-chlorophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BClO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKZNRXWZCBUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585710
Record name (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364044-44-0
Record name (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-4-biphenylboronic Acid (contains varying amounts of Anhydride)
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